3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid
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Overview
Description
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with a molecular weight of 346.36 g/mol It is characterized by the presence of an ethoxy group, a fluorophenoxy group, and a prop-2-enoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars) .
Mode of Action
Based on its structural similarity to known ppar agonists, it can be hypothesized that it may bind to ppars and modulate their activity .
Biochemical Pathways
Ppars, which this compound may target, are involved in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms .
Result of Action
If it acts as a ppar agonist, it could potentially influence cellular differentiation, development, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The key steps include:
Formation of the Ethoxy Group: This step involves the reaction of an appropriate phenol derivative with an ethylating agent under basic conditions to introduce the ethoxy group.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorinated phenol reacts with an appropriate electrophile.
Formation of the Prop-2-enoic Acid Moiety: This step involves the reaction of the intermediate compound with an appropriate reagent to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with new functional groups.
Scientific Research Applications
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-{3-Ethoxy-4-[2-(4-chlorophenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
3-{3-Ethoxy-4-[2-(4-bromophenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
3-{3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenoxy group in 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid imparts unique properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from its analogs with different substituents .
Properties
IUPAC Name |
(E)-3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO5/c1-2-23-18-13-14(4-10-19(21)22)3-9-17(18)25-12-11-24-16-7-5-15(20)6-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,22)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGSYHYYHTIGB-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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